molecular formula C20H23N3O3S B269412 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

カタログ番号 B269412
分子量: 385.5 g/mol
InChIキー: OFRIGJFETHISQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

作用機序

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide exerts its anticancer effects by targeting the protein kinase CK2, which is known to play a key role in the regulation of cell growth and survival. This compound has been shown to inhibit CK2 activity, leading to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential as a therapeutic agent for the treatment of hepatitis C.

実験室実験の利点と制限

One of the advantages of using 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its specificity for CK2, which allows for the selective targeting of this protein kinase. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several potential future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One possibility is the development of this compound as an anticancer drug, either as a standalone therapy or in combination with other agents. Another potential direction is the exploration of the effects of this compound on other diseases, such as hepatitis C. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in other experimental settings.

合成法

The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves several steps, including the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then reacted with 2-furancarboxaldehyde to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

科学的研究の応用

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. Preclinical studies have shown that this compound is able to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug.

特性

分子式

C20H23N3O3S

分子量

385.5 g/mol

IUPAC名

2-(cyclohexanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H23N3O3S/c24-18(14-7-2-1-3-8-14)23-20(27)22-17-11-5-4-10-16(17)19(25)21-13-15-9-6-12-26-15/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,25)(H2,22,23,24,27)

InChIキー

OFRIGJFETHISQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

正規SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。